3-(2,2-Dimethylhydrazinyl)propanenitrile
Overview
Description
3-(2,2-Dimethylhydrazinyl)propanenitrile is a chemical compound with the molecular formula C5H11N3 and a molecular weight of 113.16 g/mol It is characterized by the presence of a nitrile group (-CN) and a dimethylhydrazinyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method for preparing nitriles, including 3-(2,2-Dimethylhydrazinyl)propanenitrile, involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be synthesized by dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(2,2-Dimethylhydrazinyl)propanenitrile can undergo oxidation reactions, where the hydrazinyl group is oxidized to form various products.
Reduction: The nitrile group in this compound can be reduced to form primary amines.
Substitution: This compound can participate in substitution reactions, where the hydrazinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of the hydrazinyl group can lead to the formation of azides or other nitrogen-containing compounds.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can yield a wide range of products, depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Dimethylhydrazinyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylhydrazinyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group can form reactive intermediates that interact with enzymes and other proteins, potentially leading to various biological effects. The nitrile group can also participate in reactions that modify the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhydrazine: This compound shares the hydrazinyl group but lacks the nitrile group.
Propanenitrile: This compound contains the nitrile group but lacks the hydrazinyl group.
Hydroxynitriles: These compounds contain both hydroxyl and nitrile groups.
Uniqueness
3-(2,2-Dimethylhydrazinyl)propanenitrile is unique due to the presence of both the dimethylhydrazinyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,2-dimethylhydrazinyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-8(2)7-5-3-4-6/h7H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIIXRFUWYRVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284675 | |
Record name | 3-(2,2-Dimethylhydrazinyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22705-94-8 | |
Record name | NSC38235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2,2-Dimethylhydrazinyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2-dimethylhydrazin-1-yl)propanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6HXY98DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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